ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group
Preparation Methods
The synthesis of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,4-dimethylphenylamine with a thioamide in the presence of a suitable oxidizing agent.
Attachment of the piperazine ring: The thiazole derivative is then reacted with a piperazine derivative under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate product with ethyl chloroformate to yield this compound
Chemical Reactions Analysis
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Scientific Research Applications
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can be compared with other thiazole-containing compounds, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial activity but differ in their structural complexity and specific biological targets.
2,4-disubstituted arylthiazoles: These compounds are studied for their trypanocidal activity and have different substituents on the thiazole ring
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)11-16(17)3/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXGAEOBTNXUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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